molecular formula C21H29N5O5 B2918856 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-53-3

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2918856
CAS RN: 941965-53-3
M. Wt: 431.493
InChI Key: JXMYPGFTMIMEHP-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O5 and its molecular weight is 431.493. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

Research on related compounds of 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has shown promise in cardiovascular applications. A study by Chłoń-Rzepa et al. (2004) investigated similar compounds for their electrocardiographic, antiarrhythmic, and hypotensive activity. They found that certain analogs displayed strong prophylactic antiarrhythmic activity and hypotensive effects, making them potential candidates for cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

Analgesic Properties

In a 2015 study, compounds similar to 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione were investigated for their analgesic and anti-inflammatory properties. The study, conducted by Zygmunt et al., revealed significant analgesic activity in several compounds, outperforming a reference drug in terms of analgesic and anti-inflammatory effects (Zygmunt et al., 2015).

Synthesis of Novel Compounds

Behforouz et al. (1996) explored the synthesis of novel compounds related to 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. Their research focused on synthesizing novel quinolindiones, which have potential applications in medicinal chemistry and pharmaceutical research (Behforouz et al., 1996).

Purinergic Ligand Research

The study of compounds similar to 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione as purinergic ligands has been explored. These studies aim to understand the binding and action of such compounds on purine receptors, which are significant in various physiological processes and potential drug targets (Chłoń-Rzepa et al., 2013).

Potential Anticancer Applications

There is ongoing research into the potential anticancer applications of compounds structurally related to 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. These studies focus on synthesizing and testing various derivatives for their ability to inhibit tumor growth and other cancer-related processes (Mulakayala et al., 2012).

properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5/c1-13(2)10-22-20-23-18-17(19(28)25(4)21(29)24(18)3)26(20)11-14(27)12-31-16-8-6-15(30-5)7-9-16/h6-9,13-14,27H,10-12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMYPGFTMIMEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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